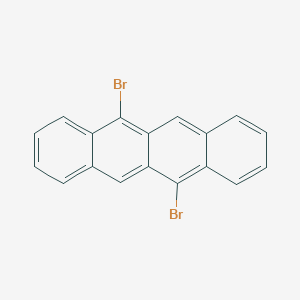

5,11-Dibromotetracene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,11-dibromotetracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Br2/c19-17-13-7-3-1-5-11(13)9-15-16(17)10-12-6-2-4-8-14(12)18(15)20/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWRSJBGNYEICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=C2Br)C=C4C=CC=CC4=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624627 | |

| Record name | 5,11-Dibromotetracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40577-78-4 | |

| Record name | 5,11-Dibromotetracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,11 Dibromotetracene and Its Derivatization

Direct Synthetic Routes to 5,11-Dibromotetracene

The direct bromination of tetracene is the most common approach to obtaining this compound. This method relies on electrophilic aromatic substitution, where bromine atoms are introduced onto the tetracene core.

A widely employed method for the synthesis of this compound involves the electrophilic bromination of tetracene using N-Bromosuccinimide (NBS) as the brominating agent. acs.org The reaction is typically carried out in a solvent mixture of chloroform (B151607) and dimethylformamide (DMF). acs.org The use of a solvent mixture is crucial to address the low solubility of tetracene in DMF alone. acs.org NBS is considered a convenient and selective reagent for the bromination of polycyclic aromatic hydrocarbons. acs.orgacs.org

The reaction proceeds via an electrophilic attack of a bromine cation, generated from NBS, on the electron-rich tetracene molecule. The 5 and 11 positions of tetracene are the most reactive sites for electrophilic substitution due to the higher electron density at these positions, which is a characteristic feature of acenes.

While the 5 and 11 positions are the most favorable for bromination, the formation of the 5,12-dibromotetracene regioisomer can also occur. acs.orgunimib.it However, by carefully controlling the reaction conditions, the formation of the undesired 5,12-isomer can be minimized to less than 10%. acs.orgunimib.it The regioselectivity is influenced by factors such as the choice of solvent, reaction temperature, and the rate of addition of the brominating agent. The inherent electronic properties of the tetracene core strongly direct the substitution to the 5 and 11 positions.

Following the synthesis, purification of this compound is essential to remove any unreacted starting materials, the 5,12-dibromo isomer, and oxidation byproducts like tetracenequinone. unimib.it A common and effective purification technique is crystallization from a suitable solvent, such as toluene. acs.orgunimib.it This process exploits the differences in solubility between the desired product and the impurities. Filtration is then used to isolate the purified crystals. chemicalbook.com The purity of the final product can be verified using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.orgambeed.com

Palladium-Catalyzed Cross-Coupling Functionalization of this compound

The bromine atoms at the 5 and 11 positions of this compound serve as versatile handles for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. This functionalization is key to tuning the optical and electronic properties of the resulting tetracene derivatives.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov In the context of this compound, this reaction enables the introduction of various aryl substituents at the 5 and 11 positions by reacting it with arylboronic acids in the presence of a palladium catalyst and a base. acs.orgresearchgate.net This approach has been successfully employed to synthesize a variety of 5,11-diaryl-substituted tetracenes. acs.orgresearchgate.net

Significant research has focused on optimizing the catalytic system for the Suzuki-Miyaura cross-coupling of this compound to achieve high yields and mild reaction conditions. researchgate.netdcu.ie One successful approach involves the use of a triethylammonium-tagged palladium(II) diphenylphosphine (B32561) complex as a catalyst in a pyrrolidinium-based ionic liquid (IL). acs.orgresearchgate.net This system has been shown to afford new 5,11-diaryl-substituted tetracenes in good to excellent yields. acs.orgresearchgate.net

Ionic liquids are considered environmentally friendly alternatives to traditional organic solvents and can enhance the stability and recyclability of the palladium catalyst. researchgate.netsemanticscholar.org The use of a triethylammonium (B8662869) ion-tagged diphenylphosphine palladium(II) complex in a pyrrolidinium (B1226570) ionic liquid under mild conditions has proven effective for the challenging Suzuki cross-coupling of this compound with various arylboronic acids, yielding products in the 93-97% range. semanticscholar.org The reaction conditions typically involve heating the mixture at 65–70 °C in the presence of a base like potassium phosphate (B84403) and a small amount of water. acs.org

Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

Synthesis of 5,11-Diaryl-substituted Tetracene Derivatives

The synthesis of 5,11-diaryl-substituted tetracenes is effectively achieved through palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net The Suzuki-Miyaura coupling, in particular, has proven to be a robust method for this transformation, reacting this compound with various arylboronic acids. acs.orgresearchgate.net

Research has demonstrated that these coupling reactions can be carried out in good to excellent yields using a triethylammonium-tagged palladium(II) diphenylphosphine complex as a catalyst. acs.orgresearchgate.net The use of a pyrrolidinium-based ionic liquid (IL) as the solvent is also a notable feature of this methodology. acs.orgresearchgate.net Although this compound may not fully dissolve in the ionic liquid, the reaction proceeds smoothly, highlighting the efficacy of the catalytic system. unibo.it This approach avoids the need for harsher conditions or more complex multi-step synthetic routes that are often hindered by the poor solubility of haloacene precursors. researchgate.net The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl groups onto the tetracene backbone, enabling fine-tuning of the resulting molecule's properties. acs.orgresearchgate.net

| Arylboronic Acid Coupling Partner | Resulting 5,11-Diaryl-substituted Tetracene Product | Catalyst System | Solvent |

|---|---|---|---|

| Phenylboronic acid | 5,11-Diphenyltetracene | Triethylammonium-tagged Pd(II) diphenylphosphine complex | Pyrrolidinium-based Ionic Liquid |

| 4-Tolylboronic acid | 5,11-Di(p-tolyl)tetracene | Triethylammonium-tagged Pd(II) diphenylphosphine complex | Pyrrolidinium-based Ionic Liquid |

| 4-Methoxyphenylboronic acid | 5,11-Bis(4-methoxyphenyl)tetracene | Triethylammonium-tagged Pd(II) diphenylphosphine complex | Pyrrolidinium-based Ionic Liquid |

Preparation of 5,11-Diboronic-Tetracene Bis-Pinacolate Ester for Further Functionalization

Beyond direct arylation, this compound can be converted into a more versatile intermediate, 5,11-diboronic-tetracene bis-pinacolate ester. acs.orgunibo.it This transformation is accomplished via the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of the aryl halide with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B2pin2). organic-chemistry.orgalfa-chemistry.com

The reaction creates a stable boronic ester at the 5 and 11 positions, replacing the bromine atoms. organic-chemistry.org This borylated tetracene derivative is a key building block for subsequent functionalization. acs.orgunibo.it The pinacol (B44631) esters are stable enough for purification by standard methods, such as chromatography, and are amenable to a wide range of subsequent Suzuki-Miyaura coupling reactions with various aryl or vinyl halides. organic-chemistry.org The synthesis of this intermediate significantly broadens the scope of accessible tetracene derivatives, as it allows the coupling reaction to be reversed, with the tetracene unit now acting as the nucleophilic partner. acs.org

Incorporation of Heteroatoms and Extended Conjugation from Brominated Tetracene Precursors

The reactivity of the carbon-bromine bonds in this compound provides a gateway not only to carbon-carbon bond formation but also to the incorporation of heteroatoms and the construction of larger, conjugated systems like oligomers and polymers.

Buchwald–Hartwig Amination for the Synthesis of S,N-Heterotetracenes

The introduction of nitrogen atoms into the polycyclic aromatic framework can be achieved using the Buchwald-Hartwig amination reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling method forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.org In the context of acene chemistry, this reaction has been successfully applied to brominated precursors to construct fused pyrrole (B145914) rings, leading to the formation of stable and soluble S,N-heterotetracenes. beilstein-journals.orgnih.gov

By strategically applying Buchwald-Hartwig amination, various heteroatom sequences such as 'SSNS' or 'NSSN' can be synthesized within a tetracyclic system, allowing for systematic evaluation of structure-property relationships. beilstein-journals.orgnih.gov The replacement of sulfur with nitrogen atoms in these heteroacenes has been shown to induce a red-shift in absorption, lower the oxidation potential, and decrease the energy gap. nih.gov This methodology represents a powerful tool for tuning the optoelectronic properties of tetracene-based materials by precisely inserting nitrogen heteroatoms into the conjugated core. beilstein-journals.orgnih.gov

Utilization of Brominated Tetracenes for Oligomerization and Polymerization

This compound serves as an ideal monomer for creating larger conjugated structures through on-surface polymerization, a bottom-up approach to fabricating organic nanofilms. acs.orgresearchgate.net The process is typically initiated by depositing the molecules onto a metal substrate, such as silver (Ag) or copper (Cu). acs.orgunimib.it

Upon contact with a Ag(110) surface at room temperature, the carbon-bromine bonds in this compound readily cleave, and the resulting radical species form silver-coordinated organometallic protopolymers, including dimers and trimers. acs.orgresearchgate.net However, on this particular substrate, these short oligomers are weakly bound and tend to desorb at the elevated temperatures required to form covalent bonds. acs.orgelettra.eu

A more complex and controlled polymerization occurs on a Cu(110) surface. unimib.it Here, initial debromination also leads to the formation of organometallic oligomers. unimib.it Upon further heating, a radical-site migration occurs, shifting the reactive sites from the sides to the ends of the tetracene molecule. unimib.it This change facilitates a head-to-tail coupling, resulting in the formation of elongated polymer chains. unimib.it At even higher temperatures, these chains can undergo cyclodehydrogenation reactions to form nanographenic patches. unimib.it

| Substrate | Initial Step (Room Temp.) | Outcome upon Annealing (Increased Temp.) | Reference |

|---|---|---|---|

| Ag(110) | C-Br bond cleavage; formation of Ag-coordinated organometallic dimers and trimers. | Short oligomers desorb from the surface before covalent polymer formation. | acs.org, elettra.eu |

| Cu(110) | Debromination and formation of Cu-coordinated organometallic monomers and oligomers. | Radical migration leads to head-to-tail coupling, forming elongated chains, which can further cyclodehydrogenate into nanographenic patches at higher temperatures. | unimib.it |

On Surface Chemistry and Nanostructure Fabrication Using 5,11 Dibromotetracene

Surface-Confined Polymerization of 5,11-Dibromotetracene

The on-surface polymerization of this compound is a multi-step process that can be precisely controlled by the choice of substrate and thermal activation. This process typically involves the cleavage of carbon-bromine bonds, the formation of organometallic intermediates, and subsequent carbon-carbon bond formation to create extended polymeric structures.

Impact of Substrate Composition and Crystallography on Reactivity

The nature of the metallic substrate plays a crucial role in the reactivity of this compound. The crystallographic orientation of the surface, such as Cu(110), Ag(110), and Au(111), dictates the reaction pathways and the morphology of the resulting nanostructures. nih.gov

Cu(110): This highly reactive surface facilitates the debromination of this compound even at room temperature. unimib.it The strong interaction between the tetracene radical and the copper surface leads to the formation of stable organometallic intermediates. unimib.it The anisotropic nature of the Cu(110) surface can guide the growth of one-dimensional (1D) polymeric chains. unimib.it However, the enhanced reactivity of Cu(110) can also inhibit intermolecular coupling under certain conditions. nih.gov

Ag(110): Similar to copper, the Ag(110) surface also promotes the cleavage of C-Br bonds at room temperature, leading to the formation of silver-coordinated protopolymers along the researchgate.net substrate direction. researchgate.netelettra.euacs.org These organometallic dimers and trimers are stable up to 523 K. researchgate.netelettra.euacs.org The stabilization of these structures is influenced by the substrate's anisotropy and weak interactions with nearby bromine atoms. researchgate.netelettra.euacs.org However, the bond between the organic protopolymers and the silver substrate is relatively weak, causing the short oligomers to desorb at elevated temperatures before covalent bonds can form. elettra.eu

Au(111): In contrast to the more reactive copper and silver surfaces, the Au(111) surface is less reactive, and an annealing step is typically required to induce the cleavage of the C-Br bond. researchgate.net The weaker interaction with the gold surface allows for greater molecular mobility, which can be advantageous for the formation of well-ordered, long-range polymeric structures. nih.gov The photodissociation of the C-Br bond in this compound on Au(111) has also been demonstrated using visible laser light, offering an alternative to thermal activation. nih.govacs.org

| Substrate | Reactivity at Room Temperature | Intermediate Structures | Resulting Nanostructures |

| Cu(110) | High (debromination occurs) | Organometallic monomers and oligomers | 1D polymeric chains, nanographenic patches at high temperatures |

| Ag(110) | Moderate (prompt C-Br cleavage) | Ag-coordinated protopolymers (dimers, trimers) | Short oligomers that desorb before covalent bond formation |

| Au(111) | Low (requires thermal or photo-activation) | Intact molecules, then organometallic intermediates | Long polymeric chains, graphene nanoribbons |

Thermal Activation and Temperature-Stimulated Transformations

Temperature is a critical parameter for controlling the on-surface reactions of this compound. Stepwise annealing allows for the sequential activation of different reaction pathways.

On Cu(110), after initial debromination at room temperature, increasing the temperature leads to the formation of copper-bridged dimers, trimers, and small oligomers. unimib.it A further increase to 673 K surprisingly results in the formation of elongated chains due to the migration of radical sites. unimib.it At even higher temperatures (723 K), massive dehydrogenation leads to the formation of patchy graphene layers. unimib.it

On Ag(110), organometallic dimers and trimers are stable up to 523 K. researchgate.netacs.org However, further heating leads to desorption rather than the formation of covalent polymers. elettra.eu

On Au(111), thermal annealing is necessary to initiate the debromination process. researchgate.net The specific temperature required for C-Br bond cleavage is a key factor in controlling the polymerization. nih.gov

Mechanisms of Debromination and Organometallic Intermediate Formation

The initial step in the on-surface polymerization of this compound is the cleavage of the carbon-bromine (C-Br) bonds. This debromination can be triggered thermally or through photo-irradiation. unimib.itnih.govacs.org The energy barrier for dehalogenation is lower for weaker carbon-halogen bonds, with C-I bonds being weaker than C-Br bonds. acs.org

Upon debromination, the resulting carbon radicals on the tetracene backbone become highly reactive. unimib.it On catalytically active surfaces like Cu(110) and Ag(110), these radicals readily bind to surface metal adatoms, forming organometallic intermediates. unimib.itresearchgate.net These intermediates are often stabilized by the interaction with the substrate and can self-assemble into ordered structures like dimers and trimers. unimib.itresearchgate.net On Au(111), the formation of organometallic intermediates is less common but has been observed. mpg.de The stability of these organometallic species is crucial, as it can dictate the subsequent reaction pathways. nih.gov

Radical-Site Migration and Formation of Intermolecular Carbon-Carbon Covalent Bonds

Following the formation of radical species, intermolecular carbon-carbon (C-C) covalent bonds can be formed, leading to polymerization. This process is often referred to as an Ullmann-type coupling reaction.

A fascinating phenomenon observed on Cu(110) is the migration of radical sites at elevated temperatures. unimib.it Initially, after debromination, the radical sites are located at the 5 and 11 positions of the tetracene molecule. unimib.it However, upon heating to 673 K, these radical sites can migrate to the more thermodynamically stable terminal positions of the molecule. unimib.it This migration leads to a change in the coupling geometry from a side-to-side to a head-to-tail arrangement, resulting in the formation of long, linear chains. unimib.it It is important to note that the positions of terminal groups are not always fixed and can migrate at different temperatures. dtu.dk

Controlled Fabrication of Atomically Precise Graphene Nanopatches and Nanoribbons

By carefully controlling the reaction conditions, this compound can be used to fabricate atomically precise graphene nanostructures.

On Cu(110), at high temperatures (723 K), extensive dehydrogenation and ring condensation reactions lead to the formation of nanographenic patches. unimib.it

The synthesis of graphene nanoribbons (GNRs), which are narrow strips of graphene, is a significant application of on-surface synthesis. sigmaaldrich.com While not explicitly detailed for this compound in the provided context, the principles of on-surface polymerization, including Ullmann coupling followed by cyclodehydrogenation, are the foundational methods for creating GNRs from various precursor molecules. mpg.de The bottom-up approach using molecular precursors allows for the atomically precise fabrication of GNRs with well-defined widths and edge structures. mpg.de

Adsorption Behavior and Molecule-Surface Interactions

The adsorption behavior of this compound and its reaction products is strongly dependent on the substrate. On Au(111), the interaction is relatively weak, allowing for the formation of self-assembled ordered islands where the molecules lie with their benzene (B151609) rings nearly parallel to the surface. torvergata.it The charge transfer from the molecule to the Au(111) substrate is minimal. torvergata.it

Competition between Covalent Coupling and Molecular Desorption on Different Surfaces

While the formation of stable protopolymers is a necessary first step, the ultimate goal of on-surface synthesis is to form robust, covalently bonded polymers. This requires a final annealing step at higher temperatures to induce C-C bond formation between the activated monomers within the organometallic chains. However, this desired covalent coupling pathway is in direct competition with an undesired process: molecular desorption. acs.orgelettra.eu The dominant pathway is largely dictated by the choice of substrate, which influences the strength of the molecule-substrate interaction.

In contrast, the reaction of this compound on Cu(110) follows a different trajectory. Upon deposition at room temperature, debromination also occurs, leading to the formation of organometallic intermediates where copper adatoms saturate the radical carbon sites. unimib.it The interaction with the more reactive copper surface is stronger. Upon annealing to 523 K, these intermediates undergo intermolecular C-C coupling, forming one-dimensional polymeric chains along the direction. unimib.it Further heating to even higher temperatures (673 K) can induce intramolecular cyclodehydrogenation, demonstrating that the intermediates remain on the surface at temperatures sufficient for multiple reaction steps. unimib.it

On the less reactive Au(111) surface, the C-Br bond activation requires higher temperatures. researchgate.netnih.gov Annealing DBT on Au(111) at 340 K shows the presence of intact molecules alongside organometallic species. researchgate.net Increasing the temperature to 410 K is necessary to promote the formation of organometallic structures more broadly. researchgate.net The weaker reactivity of gold compared to copper means that higher thermal energy is needed to initiate the dehalogenation, but it also alters the balance between coupling and desorption. nih.gov The use of light has been explored as an alternative stimulus to thermal annealing on Au(111) to trigger the C-Br bond photodissociation under milder conditions. acs.orgnih.govacs.org

This comparative analysis highlights a crucial principle in on-surface synthesis: the substrate's reactivity and the resulting strength of the molecule-surface bond are key parameters that control the competition between covalent coupling and molecular desorption, thereby determining the feasibility of forming the desired nanostructures.

| Substrate | Initial Reaction (Debromination) | Intermediate | Outcome at Higher Temperature | Reason | Source(s) |

| Ag(110) | Room Temperature | Ag-coordinated protopolymers | Desorption of short oligomers | Weak molecule-substrate binding; desorption occurs before covalent coupling temperature is reached. | researchgate.netacs.orgelettra.eu |

| Cu(110) | Room Temperature | Cu-coordinated intermediates | C-C covalent coupling to form 1D polymers | Stronger molecule-substrate interaction; intermediates are stable at temperatures required for coupling. | unimib.it |

| Au(111) | Requires annealing (e.g., >340 K) | Organometallic species | Covalent coupling (thermally or light-induced) | Weaker reactivity than Cu, requiring more energy for activation but can lead to polymer formation. | researchgate.netnih.govacs.org |

Advanced Electronic and Optoelectronic Applications of 5,11 Dibromotetracene Derivatives

Organic Field-Effect Transistors (OFETs)

Derivatives of 5,11-dibromotetracene are promising materials for the active layer in OFETs, where their charge transport characteristics are paramount. The ability to engineer these materials at a molecular level directly translates to improved device performance.

Halogen substitution on the tetracene core is a powerful tool for modulating charge carrier mobility. The introduction of chloro or bromo groups directly influences the crystal structure and, consequently, has a substantial effect on carrier transport. researchgate.netarxiv.org For instance, the substitution of chlorine atoms at the 5 and 11 positions of tetracene has been shown to significantly impact molecular arrangement in the solid state. researchgate.net While parent tetracene typically adopts a herringbone packing motif, halogenation can induce more favorable packing for charge transport.

Theoretical studies support the experimental findings, indicating that the electron-withdrawing nature of halogens can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be beneficial for electron transport in n-type materials. arxiv.org The specific position and type of halogen are critical, as they dictate the intermolecular interactions and orbital overlap, which are key determinants of charge mobility. researchgate.netnih.gov

Table 1: Effect of Halogen Substitution on Tetracene Derivative Properties

| Compound | Substitution | Crystal Packing Type | Reported Mobility (cm²/V·s) |

|---|---|---|---|

| 5-Chlorotetracene | Monochloro | Herringbone | - |

| 5-Bromotetracene | Monobromo | Herringbone | - |

| 5,11-Dichlorotetracene | Dichloro | Slipped π-stacking | up to 1.6 (single crystal) researchgate.net |

Data compiled from cited research articles. Mobility values can vary based on device fabrication and measurement conditions.

The performance of organic semiconductors is intrinsically linked to their solid-state molecular packing. acs.orgrsc.org For efficient charge transport, significant electronic coupling between adjacent molecules is required, which is maximized through close π-orbital overlap. The herringbone structure, common in many acenes, is often less ideal than structures that feature co-facial π-π stacking.

The introduction of substituents, guided by the this compound precursor, allows for the deliberate engineering of crystal packing. A prime example is the shift from a herringbone to a slipped π-stacking arrangement observed in 5,11-dichlorotetracene. researchgate.nettdx.cat This slipped-stack structure enhances the overlap of π-orbitals between neighboring molecules, creating effective pathways for charge carriers and resulting in high mobility. researchgate.netresearchgate.net The mobility for single crystals of 5,11-dichlorotetracene has been measured to be as high as 1.6 cm²/V·s. researchgate.net This approach of using halogenation to favor slip-stack packing is a key strategy in designing high-performance organic semiconductors. researchgate.net Furthermore, substituting the bromine atoms with aryl (Ar) and perfluoroaryl (FAr) groups at the 5- and 11-positions has been shown to induce a well-defined, close face-to-face stacking of the tetracene cores, further demonstrating the power of this crystal engineering approach. acs.org

While many organic semiconductors exhibit unipolar behavior (transporting either holes or electrons), ambipolar materials that can transport both charge types are essential for more complex integrated circuits, like complementary metal-oxide-semiconductor (CMOS)-like devices. upenn.edursc.org The development of ambipolar organic semiconductors has been a significant research focus. rsc.org

Derivatization of this compound has led to materials with ambipolar characteristics. For example, a reduced Knoevenagel product of a tetracene derivative was found to exhibit ambipolar properties, with measured hole and electron mobilities of 5.1 x 10⁻⁷ and 1.6 x 10⁻⁴ cm²/(V·s), respectively. researchgate.net While these mobilities are modest, they demonstrate the potential to achieve ambipolarity through targeted synthesis. The key to developing efficient ambipolar materials lies in balancing the injection and transport of both holes and electrons, which is often hindered by injection barriers at the metal-semiconductor interface or by charge trapping. upenn.edu The synthesis of novel materials, such as a C70:buckybowl cocrystal, has shown promising ambipolar transport with electron and hole mobilities approaching 0.40 and 0.07 cm²V⁻¹s⁻¹, respectively, highlighting the potential of innovative material design. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In addition to transistors, this compound derivatives are integral to the advancement of OLEDs and OPVs. In these devices, the energetic alignment of molecular orbitals and the optical properties of the material are critical for high efficiency.

The performance of OLEDs and OPVs is critically dependent on the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the organic semiconductor. researchgate.netdiva-portal.org These energy levels must be precisely aligned with those of other materials in the device (such as electrodes and charge transport layers) to ensure efficient charge injection, transport, and, in the case of OLEDs, recombination, or for efficient charge separation in OPVs.

By selecting appropriate halo-aromatic moieties for cross-coupling reactions with this compound, it is possible to systematically tune the HOMO and LUMO energy levels. researchgate.netkyoto-u.ac.jp Introducing electron-donating or electron-withdrawing groups onto the tetracene core allows for the raising or lowering of these frontier orbitals to meet the specific requirements of a device. For instance, in OPVs, the HOMO and LUMO levels of the donor and acceptor materials must be appropriately offset to facilitate efficient exciton (B1674681) dissociation at their interface. researchgate.net

Table 2: Frontier Molecular Orbital Energy Levels of a Tetracene Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Measurement Method |

|---|

Data adapted from electrochemical studies on a specific tetracene derivative. researchgate.net HOMO and LUMO levels are often estimated from the onset potentials of oxidation and reduction peaks in cyclic voltammetry.

The ability to control the color of light emitted from an OLED or the range of the solar spectrum absorbed by an OPV is fundamental to their application. These optical properties are directly related to the energy gap between the HOMO and LUMO. By modifying the molecular structure of this compound derivatives, this energy gap can be precisely controlled. researchgate.net

For OLEDs, this allows for the creation of materials that emit light across the visible spectrum, from blue to green to red. researchgate.net Attaching bulky or extended π-conjugated substituents to the tetracene core can alter the photoluminescence properties and prevent efficiency losses due to aggregation in the solid state. researchgate.net For OPVs, the goal is often to synthesize derivatives with strong absorption in the visible and near-infrared regions of the spectrum to maximize the harvesting of solar energy. researchgate.net This, combined with favorable HOMO/LUMO levels, has led to the development of promising organic photovoltaic materials when blended with commercially available semiconducting polymers. researchgate.net

Applications in Sensors and Other Organic Electronic Devices

The functionalization of this compound has paved the way for its derivatives to be utilized in a variety of advanced electronic and optoelectronic applications. The strategic introduction of different substituents onto the tetracene core allows for the fine-tuning of its electronic properties and solid-state packing, which are critical for device performance. While research into sensor applications is an emerging area, the use of these derivatives in other organic electronic devices, particularly organic field-effect transistors (OFETs), has been more extensively explored.

Applications in Other Organic Electronic Devices

The primary application of this compound derivatives in organic electronics is in the fabrication of Organic Field-Effect Transistors (OFETs). This compound serves as a key building block for the synthesis of a range of tetracene derivatives with enhanced performance and stability.

Organic Field-Effect Transistors (OFETs)

The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor used as the active layer. The molecular arrangement in the solid state plays a crucial role in facilitating efficient charge transport. The substitution of bromine atoms in this compound with other functional groups can significantly influence the crystal packing of the resulting tetracene derivatives.

For instance, halogenation has been shown to shift the crystal packing from a herringbone arrangement, typical for unsubstituted tetracene, to a more favorable π-stacking structure. acs.org This π-stacking enhances the orbital overlap between adjacent molecules, thereby facilitating better charge transport. A notable example is 5,11-dichlorotetracene, a derivative that can be synthesized from this compound. Single-crystal transistors fabricated from 5,11-dichlorotetracene have demonstrated a high hole mobility of up to 1.6 cm²/V·s. researchgate.net

The versatility of this compound as a precursor is further highlighted by its use in Suzuki-Miyaura cross-coupling reactions to synthesize 5,11-diaryl-substituted tetracenes. researchgate.net These reactions, which can be efficiently catalyzed by palladium complexes in ionic liquids, allow for the introduction of various aryl groups at the 5 and 11 positions of the tetracene core. This derivatization not only improves the solubility and processability of the materials but also modulates their electronic properties.

Furthermore, the introduction of fluorine atoms into the tetracene backbone has been explored to enhance the charge carrier properties. For example, 5-perfluorophenyl-11-phenyltetracene (FPPT), synthesized from a 5,11-dihalo-tetracene precursor, exhibits a well-defined π-π stacking structure due to Ar-FAr interactions. acs.org This controlled molecular ordering leads to enhanced charge transport properties.

The following table summarizes the performance of some OFETs based on derivatives of this compound.

| Derivative | Crystal Structure | Hole Mobility (µh) | Reference |

| 5,11-Dichlorotetracene | π-stacking | up to 1.6 cm²/V·s | researchgate.net |

| 5-Chlorotetracene | Herringbone | - | researchgate.net |

| 5-Perfluorophenyl-11-phenyltetracene | π-stacking | - | acs.org |

Further research is needed to quantify the hole mobility for some of these derivatives.

Structure Property Relationships in 5,11 Dibromotetracene and Its Functionalized Analogues

Impact of Halogen Substitution on Electronic Properties

Halogenation is a powerful strategy to modify the electronic characteristics of organic semiconductors. In the context of tetracene derivatives, the introduction of bromine atoms at the 5 and 11 positions significantly alters the electronic landscape of the molecule.

Modulation of Electron-Withdrawing Character and its Effect on LUMO Levels

The bromine atoms in 5,11-dibromotetracene act as electron-withdrawing groups. This property is crucial for tuning the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The introduction of electron-withdrawing substituents generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. researchgate.netresearchgate.netarxiv.org This effect is particularly important for the LUMO level, as a lower LUMO energy can facilitate electron injection from common electrode materials, a key requirement for n-type or ambipolar organic field-effect transistors (OFETs). researchgate.netumich.edu

Comparative Analysis of Bromine vs. Other Halogens on Charge Transport

The choice of halogen substituent—fluorine, chlorine, or bromine—has a distinct impact on charge transport properties, arising from a combination of electronic and steric effects. While all halogens are electron-withdrawing, their size and polarizability differ, influencing both intramolecular electronic structure and intermolecular packing in the solid state.

Theoretical investigations have shown that the introduction of bromine substituents can have a more pronounced effect on charge transport compared to fluorination. researchgate.netbohrium.com While fluorination can improve hole transport in some cases, bromine substitution has been shown to enhance both hole and electron transport in certain tetrathienophenazine derivatives, suggesting its potential for developing ambipolar materials. bohrium.com

The substitution of chlorine or bromine in tetracene can induce a change in the crystal structure, which in turn has a substantial effect on carrier transport. researchgate.net For example, 5,11-dichlorotetracene adopts a slipped π-stacking structure, which is believed to enhance π-orbital overlap and facilitate carrier transport, leading to high mobility in single-crystal transistors. researchgate.netresearchgate.net Computational studies on chlorinated tetracenes have provided insights into how these substitutions affect molecular packing and, consequently, charge mobility. bohrium.com While direct comparative studies focusing solely on this compound versus its other halogenated counterparts are specific, the general principles derived from related systems underscore the unique role of bromine in influencing solid-state packing and, by extension, charge transport characteristics. researchgate.netbohrium.com

Role of Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the solid state is a critical determinant of the charge transport properties of organic semiconductors. The efficiency of charge hopping between adjacent molecules is highly dependent on their relative orientation and distance.

Influence of π-π Stacking, C-H···π Interactions, and Hydrogen Bonding on Solid-State Properties

In the solid state, the properties of this compound and its analogues are governed by a network of non-covalent interactions. These include:

π-π Stacking: This interaction, arising from the overlap of π-orbitals of adjacent aromatic rings, is a primary pathway for charge transport. mdpi.comnih.gov The distance between stacked molecules is a crucial parameter, with shorter distances generally leading to stronger electronic coupling and higher mobility. acs.org Functionalization of the tetracene core can promote face-to-face π-stacking. acs.org

Hydrogen Bonding: While not inherent to this compound itself, the introduction of functional groups capable of hydrogen bonding can be a powerful tool to direct molecular assembly and enforce specific packing arrangements. mdpi.com

The interplay of these interactions dictates the final solid-state structure and, consequently, the electronic and optoelectronic properties of the material. mdpi.com

Control over Molecular Ordering (e.g., Herringbone, Slipped Stacking) to Optimize Charge Carrier Pathways

The precise control of molecular ordering is a key strategy in "crystal engineering" to optimize charge transport. acs.org Different packing motifs offer distinct pathways for charge carriers:

Herringbone Packing: This is a common packing motif for acenes like tetracene. rsc.org In the classic herringbone structure, the molecules are arranged in an edge-to-face manner, which can limit the direct π-π overlap between adjacent molecules. nih.gov However, modifications to this arrangement can still lead to efficient charge transport. nih.gov

Slipped Stacking: In this arrangement, the molecules are stacked with a lateral offset. aip.orgnih.gov This can lead to significant π-orbital overlap and is often associated with high charge carrier mobility. researchgate.netresearchgate.net For instance, 5,11-dichlorotetracene exhibits a slipped π-stacking structure, which is thought to be responsible for its high mobility. researchgate.netresearchgate.net The introduction of specific substituents can favor this type of packing. researchgate.net

By carefully selecting substituents, it is possible to steer the self-assembly process towards a desired packing motif, thereby creating optimized pathways for charge transport. aip.orgnih.govacs.org

Tuning Optoelectronic Characteristics through Molecular Engineering

Molecular engineering provides a versatile toolbox for fine-tuning the optoelectronic properties of this compound. The bromine atoms serve as convenient handles for introducing a wide variety of functional groups via cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netacs.org

This functionalization can be used to:

Modify Absorption and Emission Spectra: The introduction of different aryl or other conjugated groups can significantly alter the energy of the electronic transitions, leading to shifts in the absorption and emission wavelengths. acs.org This allows for the design of materials with specific colors for applications in organic light-emitting diodes (OLEDs).

Enhance Solubility and Processability: Attaching appropriate side chains can improve the solubility of the tetracene derivatives in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing. acs.org

Control Solid-State Morphology: As discussed previously, the choice of substituents plays a critical role in directing the molecular packing. Bulky or specifically interacting groups can be used to control the intermolecular arrangement and optimize charge transport pathways. acs.org

Tune Redox Potentials: Functionalization can modulate the HOMO and LUMO energy levels, thereby tuning the oxidation and reduction potentials of the molecule. This is important for matching the energy levels of other materials in a device, such as electrodes or other organic layers, to ensure efficient charge injection and transport. acs.org

Correlation between Substituent Position and Number with Optical Band Gaps and Absorption Maxima

The electronic and optical properties of tetracene can be systematically modified by the introduction of substituents. The position and chemical nature of these functional groups have a profound impact on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the optical band gap and the maximum absorption wavelength (λ_max).

Functionalization of the tetracene core, particularly with electron-withdrawing or electron-donating groups, alters the electron density distribution of the π-conjugated system. Theoretical studies on tetracene and anthracene (B1667546) have shown that functionalization generally leads to a decrease in the HOMO-LUMO energy gap. bohrium.com This reduction in the energy gap typically results in a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths.

The long-wavelength absorption bands in tetracene derivatives are particularly sensitive to substitution. acs.orguky.edu For instance, simple ethynylation can produce a significant bathochromic shift of 55–115 nm. acs.orguky.edu The addition of electron-donating groups, such as methoxy (B1213986) groups, can further shift these values by approximately 50 nm. acs.orguky.edu This sensitivity allows for the fine-tuning of absorption across a wide range of the visible spectrum, from 475 nm for unsubstituted tetracene to over 600 nm for certain functionalized derivatives. acs.orguky.edu

In the case of halogenated tetracenes, the introduction of bromine or chlorine atoms, particularly at the 5 and 11 positions, influences the electronic structure. While direct comparisons of the optical band gap for this compound with its parent compound are not extensively detailed in the provided results, the general principle holds that substitution modifies the electronic energy levels. bohrium.com A more dramatic effect is observed when the bromo groups of this compound are replaced with more complex conjugated moieties via cross-coupling reactions. For example, converting this compound into a dicyclopenta[de,mn]tetracene derivative results in a highly conjugated system with a low optical bandgap of 1.51 eV. acs.org Similarly, Sonogashira cross-coupling of a halogenated cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH), derived from this compound, with a phenylacetylene (B144264) derivative leads to a large bathochromic shift in the absorption spectrum, indicative of a smaller energy gap. acs.orgresearchgate.net

Theoretical investigations into azaquinodimethane systems, which share some electronic similarities with functionalized acenes, have shown a clear inverse relationship between molecular diradical character (influenced by substituents) and the excited-state energetics, including the optical band gap. nih.gov This suggests that substituents that significantly alter the electronic nature of the tetracene core will have a strong influence on its absorption properties. nih.gov

The following table summarizes the effect of different substituents on the optical properties of tetracene derivatives.

| Compound/Substituent Type | Position(s) | Effect on Absorption Maxima (λ_max) | Optical Band Gap |

| Unsubstituted Tetracene | - | ~475 nm acs.orguky.edu | ~2.6 eV |

| Ethynylation | 5,11- | Bathochromic shift of 55-115 nm acs.orguky.edu | Lowered |

| Methoxy Groups | - | Additional ~50 nm bathochromic shift acs.orguky.edu | Lowered |

| Halogenation (F, Cl, NO2) | - | General decrease in HOMO-LUMO gap bohrium.com | Lowered |

| Dicyclopenta[de,mn]tetracene derivative | from 5,11- | Significant bathochromic shift acs.org | 1.51 eV acs.org |

| Phenylacetylene derivative (via Sonogashira) | from 5,11- | Large bathochromic shift researchgate.net | Lowered |

Strategies for Fine-Tuning Luminescence and Charge Carrier Behavior

The luminescence and charge transport characteristics of tetracene derivatives are intrinsically linked to their molecular structure and solid-state packing, both of which can be precisely controlled through chemical functionalization. This compound serves as a key precursor for these modifications, enabling access to a wide array of functionalized analogues with tailored properties. acs.orgresearchgate.netresearchgate.net

Tuning Luminescence:

The luminescence of tetracene derivatives can be fine-tuned by introducing substituents that alter the electronic structure and influence intermolecular interactions. By carefully functionalizing the tetracene backbone, it is possible to shift the photoluminescence and electroluminescence to longer wavelengths. acs.orguky.edu For example, ethynylated tetracene derivatives are all fluorescent in solution, with emission maxima (λ_max) ranging from 540 nm to 637 nm. acs.org This strategy is particularly relevant for developing red-emitting materials for organic light-emitting diodes (OLEDs). acs.orguky.edu The introduction of amino groups into a related diazatetracene system has been shown to induce a remarkable red-shift in absorption, with some derivatives exhibiting intense near-infrared absorption. nih.gov

Tuning Charge Carrier Behavior:

A primary strategy for enhancing charge carrier behavior revolves around controlling the solid-state packing of the molecules. Unsubstituted tetracene typically adopts a herringbone packing arrangement, which is not optimal for charge transport. The introduction of substituents, particularly halogens at the 5 and 11 positions, can fundamentally alter this arrangement. researchgate.netacs.orgresearchgate.net

Specifically, while monosubstituted 5-bromo- and 5-chlorotetracenes retain the herringbone structure, 5,11-dichlorotetracene adopts a slipped π-stacking structure. researchgate.netacs.orgresearchgate.net This π-stacking arrangement enhances the orbital overlap between adjacent molecules, creating efficient pathways for charge transport. researchgate.netacs.orgresearchgate.net As a result, single-crystal transistors based on 5,11-dichlorotetracene have demonstrated high charge carrier mobilities of up to 1.6 cm²/V·s. researchgate.netacs.orgresearchgate.net This highlights how substitution at the 5 and 11 positions is a powerful tool for crystal engineering to boost electronic performance.

Furthermore, this compound is an excellent starting point for synthesizing even more complex architectures designed to enhance charge transport. One successful approach involves replacing the bromine atoms with aryl (Ar) and perfluoroaryl (FAr) groups. acs.org In 5-perfluorophenyl-11-phenyltetracene, the interactions between the Ar and FAr substituents on neighboring molecules induce a well-defined, close face-to-face π-stacking of the tetracene cores. acs.org This controlled molecular ordering, with interplanar distances shorter than the van der Waals radii, leads to strong electronic coupling and is a promising strategy for enhancing charge carrier properties. acs.org

Q & A

Q. What are the recommended synthesis methods for 5,11-dibromotetracene, and what challenges arise during regioselective bromination?

Methodological Answer: The synthesis of this compound typically involves electrophilic bromination of tetracene using N-bromosuccinimide (NBS) in a chloroform (CHCl₃)/dimethylformamide (DMF) mixture. This method yields this compound as the major product (>90% yield), with 5,12-dibromotetracene as a minor byproduct (<10%). Key challenges include controlling regioselectivity due to competing bromination at the 5,12-positions and avoiding oxidation byproducts like tetracenequinone. Purification via crystallization (e.g., from toluene) and SiO₂ filtration effectively isolates the target compound .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep containers tightly sealed in dry, well-ventilated areas to prevent electrostatic buildup and leakage .

- Spill Management: Use vacuuming or sweeping to collect spills, followed by disposal in approved chemical waste containers .

- Exposure Response: For skin contact, wash with copious water (≥15 minutes); for inhalation, move to fresh air and seek medical attention if symptoms persist .

Avoid ignition sources and ensure personal protective equipment (PPE) like gloves and goggles are worn during handling .

Q. How can researchers characterize the crystallographic structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal packing. For 5,11-dihalogenated tetracenes, structural analysis reveals slipped π-stacking in dichloro derivatives (e.g., 5,11-dichlorotetracene), which enhances carrier mobility (up to 1.6 cm²/V·s in transistors). Compare with monosubstituted analogs (e.g., 5-bromotetracene), which adopt herringbone packing, to correlate structure-property relationships .

Advanced Research Questions

Q. How do competing reaction pathways impact the regioselectivity of dibromotetracene synthesis, and how can these be mitigated?

Methodological Answer: Regioselectivity challenges arise from the electronic similarity of tetracene’s central and terminal benzene rings. Computational modeling (e.g., DFT calculations) can predict bromination sites by analyzing local electron density. Experimentally, adjusting solvent polarity (e.g., DMF vs. non-polar solvents) and reaction temperature optimizes selectivity for the 5,11-isomer. Monitor byproducts via HPLC or GC-MS and refine crystallization conditions to isolate the desired product .

Q. What experimental strategies resolve contradictions in reported carrier mobility values for halogenated tetracenes?

Methodological Answer: Discrepancies in mobility measurements (e.g., 0.5–1.6 cm²/V·s) often stem from variations in crystal quality, electrode interfaces, or measurement techniques (e.g., field-effect transistors vs. Hall effect). Standardize protocols by:

- Growing single crystals under controlled conditions (e.g., slow evaporation in toluene).

- Using gold electrodes with SAM (self-assembled monolayer) treatments to reduce contact resistance.

- Validating measurements across multiple devices and labs to account for instrumental variability .

Q. How can Response Surface Methodology (RSM) optimize reaction conditions for dibromotetracene synthesis?

Methodological Answer: RSM integrates multivariate analysis to identify optimal parameters (e.g., NBS stoichiometry, reaction time, solvent ratio). Steps include:

- Designing a central composite or Box-Behnken experiment to test variable interactions.

- Fitting data to a quadratic model using least-squares regression.

- Validating predictions with confirmatory runs. For example, maximize yield by balancing bromination efficiency against side reactions like oxidation .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR, IR) for dibromotetracene derivatives?

Methodological Answer:

- NMR: Compare chemical shifts with DFT-predicted spectra to confirm regiochemistry. For example, this compound exhibits distinct aromatic proton splitting vs. 5,12-isomers.

- IR: Use peak assignments (e.g., C-Br stretching at ~550 cm⁻¹) to verify bromination sites.

Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation .

Q. What statistical approaches ensure robustness in dibromotetracene-based device performance studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.